molecular formula C7H3ClF2N2O2S B11793589 3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11793589
M. Wt: 252.63 g/mol
InChI Key: GCGBZJPNVVOPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of chloro and fluoro substituents at specific positions on the benzothiadiazine ring enhances its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . The reaction conditions often include the use of solvents like water or organic solvents, and the reactions are carried out under mild to moderate temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of homogeneous catalysts and green chemistry protocols to ensure environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability compared to other similar compounds. The presence of both chloro and fluoro substituents at the 6 and 8 positions, respectively, provides a distinct pharmacological profile and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H3ClF2N2O2S

Molecular Weight

252.63 g/mol

IUPAC Name

3-chloro-6,8-difluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C7H3ClF2N2O2S/c8-7-11-5-2-3(9)1-4(10)6(5)15(13,14)12-7/h1-2H,(H,11,12)

InChI Key

GCGBZJPNVVOPIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=NS2(=O)=O)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.